Product packaging for 2-Methylthio-trans-zeatin (2MeStZ)(Cat. No.:)

2-Methylthio-trans-zeatin (2MeStZ)

Cat. No.: B15289571
M. Wt: 265.34 g/mol
InChI Key: OQCUYSWDVHSTFH-XVNBXDOJSA-N
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Description

2-Methylthio-trans-zeatin (2MeStZ) is a member of the cytokinin family, a class of plant hormones that are pivotal in regulating a wide array of physiological and developmental processes in plants, including cell division, growth, and differentiation wikipedia.org. It belongs to a specific subgroup known as methylthiolated cytokinins (2MeS-CKs), which are distinguished by a methylthio group (-SCH3) modification on the adenine (B156593) ring structure nih.govnih.gov. While classical cytokinins like trans-zeatin (B1683218) have been studied extensively, 2MeS-CKs such as 2MeStZ represent a more recently explored area of research, with unique origins and potential biological functions that are still being unraveled nih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5OS B15289571 2-Methylthio-trans-zeatin (2MeStZ)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

(E)-2-methyl-4-[(2-methylsulfanyl-7H-purin-6-yl)amino]but-2-en-1-ol

InChI

InChI=1S/C11H15N5OS/c1-7(5-17)3-4-12-9-8-10(14-6-13-8)16-11(15-9)18-2/h3,6,17H,4-5H2,1-2H3,(H2,12,13,14,15,16)/b7-3+

InChI Key

OQCUYSWDVHSTFH-XVNBXDOJSA-N

Isomeric SMILES

C/C(=C\CNC1=NC(=NC2=C1NC=N2)SC)/CO

Canonical SMILES

CC(=CCNC1=NC(=NC2=C1NC=N2)SC)CO

Origin of Product

United States

Biological Occurrence and Distribution of 2 Methylthiolated Cytokinins

Detection Across Diverse Biological Kingdoms

2-Methylthiolated cytokinins have been identified across various domains of life, indicating a widespread, albeit not fully understood, biological relevance. nih.govresearchgate.netacs.org Their presence has been confirmed in plants, microorganisms, and other eukaryotic systems. nih.govresearchgate.net

The occurrence of 2MeS-CKs, including 2MeStZ, is well-documented in the plant kingdom. cymitquimica.com These compounds are generally considered to be products of the tRNA degradation pathway and are typically found in small quantities. researchgate.net Their levels can, however, change significantly under specific conditions, such as during interactions with pathogens. For instance, a transient peak in the concentration of 2MeStZ, along with 2-methylthio-isopentenyladenine (2MeSiP), was observed in the early stages of the interaction between Arabidopsis thaliana and the bacterium Rhodococcus fascians. nih.gov In maize (Zea mays) infected by the fungus Ustilago maydis, the accumulation of 2-methylthio-Zeatin (2MeSZ) and its riboside (2MeSZR) was noted in infected cobs during later stages of infection, while these compounds were absent in uninfected control tissues. nih.gov This suggests a plant-derived response to fungal infection. nih.gov

Table 1: Detection of 2-Methylthio-trans-zeatin (2MeStZ) and Related Compounds in Plant Systems

Plant SpeciesCompound(s) DetectedContext/TissueReference(s)
Arabidopsis thaliana2-Methylthio-trans-zeatin (2MeStZ)Early phase of infection by Rhodococcus fascians nih.gov
Zea mays (Maize)2-Methylthio-zeatin (2MeSZ), 2MeSZRCobs infected with Ustilago maydis nih.gov

Methylthiolated cytokinins are frequently detected in microorganisms and are thought to be produced in greater abundance by microbes compared to other life forms. researchgate.net The human pathogen Mycobacterium tuberculosis has been shown to secrete several cytokinin types, including 2-methylthio-isopentenyladenine riboside (2MeSiPR) and 2-methylthio-trans-zeatin riboside (2MeStZR). nih.gov Similarly, 2MeS-CKs have been identified in Methylobacterium species. researchgate.net

An interesting case is the interaction between plants and the pathogenic bacterium Rhodococcus fascians. Infection leads to an accumulation of 2MeS-CKs in the infected plant tissues, hinting at their biological significance in disease development. nih.gov The social amoeba Dictyostelium discoideum is another eukaryotic microorganism in which 2MeS-CKs have been found. researchgate.net In contrast, fungi appear to lack the necessary biosynthetic genes (e.g., miaB homologs) and, consequently, 2MeS-CKs have not been detected in pure fungal cultures. researchgate.net

Table 2: Identification of 2-Methylthiolated Cytokinins in Microbial Organisms

Microbial OrganismCompound(s) DetectedNotesReference(s)
Mycobacterium tuberculosis2MeSiPR, 2MeStZRSecreted by the bacterium nih.gov
Methylobacterium species2MeS-CKsIdentified within the species researchgate.net
Rhodococcus fascians2MeS-CKsAccumulate in plant tissue upon infection nih.gov
Dictyostelium discoideum2MeS-CKsDetected in this eukaryotic microbe researchgate.net

The detection of 2MeS-CKs extends beyond plants and microbes into other eukaryotic systems, including animals and microalgae. nih.govresearchgate.net These compounds have been identified in various animal systems, such as Insecta, canine species (Canis sp.), and human HeLa cells, primarily through the analysis of tRNA degradation products. researchgate.net

Furthermore, a study profiling the endogenous phytohormones in the microalga Chlorella vulgaris revealed that methylthiolated cytokinins were the most predominant form of cytokinin produced by this organism. researchgate.net This finding highlights the broad distribution of these compounds and suggests potentially conserved roles or metabolic pathways across vastly different eukaryotic lineages.

Table 3: Occurrence of 2-Methylthiolated Cytokinins in Other Eukaryotic Systems

Eukaryotic SystemSpecific Example(s)Compound(s) DetectedReference(s)
InsectaNot specified2MeS-CKs researchgate.net
MammaliaCanis sp., HeLa cells2MeS-CKs researchgate.net
MicroalgaeChlorella vulgarisMethylthiolated cytokinins researchgate.net

Spatiotemporal Distribution within Biological Systems

The presence and concentration of 2MeStZ and related compounds are not uniform but vary depending on the specific tissue, developmental stage, and environmental context.

The accumulation of 2-methylthiolated cytokinins is often observed in plant tissues undergoing specific biological processes, particularly in response to pathogenic infection. nih.gov As mentioned previously, the interaction between Arabidopsis and the gall-forming bacterium Rhodococcus fascians leads to the accumulation of cis-Zeatin and 2MeS-CKs in the infected tissues. nih.gov A transient increase in 2MeStZ levels during the early phase of this interaction points to a potential signaling role during disease development. nih.gov

Similarly, in the maize-Ustilago maydis pathosystem, 2MeS-CKs (specifically 2MeSZ and its riboside) build up in the infected corn cobs between 20 and 28 days post-infection. nih.gov This accumulation is specific to the infected tissue and is not seen in healthy control cobs or in pure cultures of the fungus, suggesting that the plant produces these compounds in response to the pathogen. nih.gov It has been proposed that 2MeS-CKs may be less cytotoxic than classical cytokinins, which could explain their accumulation during infection. nih.gov

Beyond the confines of organisms, 2-methylthiolated cytokinins have also been detected in environmental samples, specifically in rhizosphere soils. researchgate.net The rhizosphere, the soil region immediately surrounding and influenced by plant roots, is a hotspot for microbial activity and complex plant-microbe interactions. nih.govresearchgate.netyoutube.com Given that microorganisms are known to produce 2MeS-CKs in relatively high amounts, it is plausible that the compounds detected in rhizosphere soils are of microbial origin. researchgate.net Their presence in this critical zone suggests they could play a role in the chemical communication and ecological interactions between plants and soil microbes. youtube.com

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
2MeStZ2-Methylthio-trans-zeatin
2MeS-CKs2-Methylthiolated cytokinins
iPIsopentenyladenine
ZZeatin
tZtrans-Zeatin (B1683218)
cZcis-Zeatin
2MeSiP2-Methylthio-isopentenyladenine
2MeSZ2-Methylthio-zeatin
2MeSZR2-Methylthio-zeatin riboside
2MeSiPR2-Methylthio-isopentenyladenine riboside
2MeStZR2-Methylthio-trans-zeatin riboside
tRNATransfer RNA
HPLC-MS/MSHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry

Biosynthesis and Derivation Pathways of 2 Methylthio Trans Zeatin

The tRNA Degradation Pathway as a Primary Biosynthetic Route

The tRNA degradation pathway is recognized as the fundamental route for the biosynthesis of 2MeS-CKs across diverse life forms. frontiersin.orggenome.jp While this pathway's contribution to the total cytokinin pool may be less than the de novo synthesis pathway for classical cytokinins like trans-zeatin (B1683218), it is the principal source of methylthiolated and often cis-zeatin forms. frontiersin.orgnih.gov The process begins with modifications to a specific adenine (B156593) base within the tRNA molecule, followed by enzymatic alterations that ultimately yield the 2-methylthio structure.

The first and rate-limiting step in the biosynthesis of 2MeS-CKs via the tRNA pathway is the isopentenylation of an adenine residue at position 37 (A37), immediately adjacent to the anticodon in tRNAs that read codons starting with uridine. frontiersin.orgnih.govnih.gov This reaction is catalyzed by the enzyme tRNA-isopentenyltransferase (tRNA-IPT). nih.govslu.se

This enzyme transfers an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of the adenine base, forming N6-(Δ2-isopentenyl)adenosine (i6A) within the tRNA molecule. frontiersin.orgnih.govslu.se Homologs of tRNA-IPT have been identified in a wide range of organisms, including bacteria (e.g., MiaA), fungi (e.g., MOD5), and plants (e.g., AtIPT2, AtIPT9). frontiersin.orgnih.gov In plants, the DMAPP precursor for this reaction in the cytosol is primarily supplied by the mevalonate (MVA) pathway. researchgate.netnih.gov The resulting modified tRNA contains the basic isopentenyladenine structure that is the foundation for subsequent modifications. frontiersin.org

Following isopentenylation, the adenine ring of the i6A residue in the tRNA undergoes methylthiolation at the C2 position. nih.gov This critical step leads to the production of 2MeS-CKs. nih.gov The process is thought to occur in two stages: an initial thiolation (addition of a sulfur group) followed by methylation. nih.gov

The methylthiolation reaction is catalyzed by a class of enzymes known as tRNA-2-methylthio-N6-dimethylallyladenosine synthases. nih.gov In bacteria, the MiaB enzyme is a key player, containing an iron-sulfur cluster and using S-adenosylmethionine (SAM) as a cofactor. nih.gov It is hypothesized that MiaB facilitates the initial thiolation, while another enzyme, potentially MiaC, may act as a methyltransferase in the subsequent methylation step, although the role and identity of MiaC remain to be definitively established. nih.gov This enzymatic action results in the formation of 2-methylthio-N6-(Δ2-isopentenyl)adenosine (ms2i6A) within the tRNA molecule. nih.govnih.gov

To form 2-methylthio-trans-zeatin, the isopentenyl side chain of the tRNA-bound ms2i6A must be hydroxylated. This hydroxylation can occur either before or after the methylthiolation step. nih.gov The conversion of the isopentenyl side chain into a zeatin-type side chain involves the addition of a hydroxyl group.

The trans-hydroxylation of the side chain is a key step in forming trans-zeatin type cytokinins. In the de novo pathway, this is catalyzed by cytochrome P450 monooxygenases, specifically enzymes encoded by the CYP735A gene family. nih.govbiorxiv.org These enzymes convert isopentenyladenine-type precursors into trans-zeatin-type cytokinins. nih.govbiorxiv.org While much of the research on CYP735A focuses on the de novo pathway, it highlights the enzymatic machinery capable of this specific side-chain modification. In the tRNA degradation pathway, hydroxylation of the tRNA-bound isopentenyl group can also occur. For instance, the bacterial enzyme MiaE is known to hydroxylate the side chain, typically forming cis-zeatin derivatives. nih.govoup.com The precise mechanism and enzymes responsible for the trans-hydroxylation of the tRNA-bound 2-methylthiolated adenine that leads specifically to 2MeStZ are still under investigation, but it is the final modification required before the modified nucleoside is released during tRNA turnover. nih.gov

Table 1. Key Enzymes in the tRNA-Dependent Biosynthesis of 2MeStZ
StepEnzyme ClassGene ExamplesFunctionOrganism Examples
IsopentenylationtRNA-Isopentenyltransferase (tRNA-IPT)miaA, MOD5, AtIPT2Adds isopentenyl group to A37 of tRNABacteria, Fungi, Plants
MethylthiolationtRNA-methylthiotransferasemiaB, miaC (putative)Adds methylthio group to C2 of adenine ringBacteria
HydroxylationCytochrome P450 monooxygenase / HydroxylaseCYP735A family, miaEHydroxylates the isoprenoid side chainPlants, Bacteria

Microbial Contributions to 2MeStZ Biosynthesis

Microbes, particularly plant-associated bacteria, are significant producers of cytokinins, including 2MeStZ. They utilize distinct genetic systems to synthesize these compounds, which can influence plant growth and development.

The phytopathogenic bacterium Rhodococcus fascians provides a well-studied example of plasmid-encoded cytokinin biosynthesis. Its virulence is largely dependent on the fas operon, located on a linear plasmid. nih.govapsnet.org This operon is essential for the overproduction of a mixture of cytokinins, including isopentenyladenine, trans-zeatin, cis-zeatin, and their 2-methylthio derivatives (2MeStZ and 2MeScZ). nih.govoup.com

The fas operon contains several genes that encode the enzymes for this pathway. The gene fasD encodes an isopentenyltransferase that performs the initial, rate-limiting step of cytokinin synthesis. oup.com The subsequent hydroxylation of the side chain to create zeatin-type cytokinins is mediated by the P450 monooxygenase activity of FasA. oup.com FasA is also capable of hydroxylating chromosomally produced 2-methylthioisopentenyladenine (2MeSiP) to generate 2MeScZ and 2MeStZ. oup.com The coordinated action of the Fas proteins results in the secretion of a specific cytokinin cocktail that manipulates plant development to form leafy galls. nih.govapsnet.org

Table 2. Selected Genes of the Rhodococcus fascians fas Operon and Their Function in Cytokinin Biosynthesis
GeneEncoded EnzymeFunction in Pathway
fasDIsopentenyltransferaseCatalyzes the rate-limiting step of isopentenylation. oup.com
fasAP450 MonooxygenaseHydroxylates isopentenyladenine and 2MeSiP to form zeatin and 2-methylthiozeatin derivatives. oup.com
fasECytokinin Oxidase/DehydrogenaseInvolved in converting isopentenyladenine to its aldehyde/acid. nih.govapsnet.org
fasFPhosphoribohydrolaseContributes to the release of the active cytokinin base. nih.govapsnet.org

Besides specialized operons, tRNA turnover is a common source of cytokinins for many plant-associated microbes. nih.gov Bacteria such as Methylobacterium spp., which are common inhabitants of plant leaf surfaces (phyllosphere), produce cytokinins, with trans-zeatin and 2-methylthiozeatin often being the dominant forms detected in their culture supernatants. researchgate.net The production of these cytokinins is linked to the degradation of their own tRNA, which contains these modified nucleosides. nih.gov

Studies on pea plants inoculated with Rhodococcus fascians have also shown that both virulent and avirulent strains can lead to the accumulation of cytokinins derived from tRNA turnover, including 2-methylthio cytokinins. frontiersin.org This indicates that even without the fas operon, the baseline microbial metabolism involving tRNA degradation contributes to the pool of these compounds in the plant environment. frontiersin.org The release of these cytokinins from microbes can play a role in the complex chemical communication between plants and their associated microbial communities. nih.govresearchgate.net

Metabolism and Regulation of 2 Methylthio Trans Zeatin

Catabolic Processes and Degradation Mechanisms

The primary mechanism for the irreversible degradation of cytokinins is through the action of cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.govnih.govoup.com These enzymes regulate cytokinin homeostasis by catalyzing the oxidative cleavage of the N6-isoprenoid side chain, which results in the formation of adenine (B156593) (or its corresponding N9-substituted derivative) and an aldehyde. nih.govoup.com The CKX enzyme family is encoded by multiple genes in plants, with members exhibiting different biochemical properties, substrate specificities, and expression patterns across various tissues. nih.govnih.gov

Methylthiolated cytokinins (2MeS-CKs), including 2-Methylthio-trans-zeatin (2MeStZ), are characterized by a methylthio group (–S–CH3) at the C2 position of the adenine ring. nih.gov This modification appears to confer resistance to degradation by CKX enzymes. nih.gov Evidence suggests that 2MeS-CKs are less susceptible to the activity of these degradative enzymes compared to their canonical counterparts like isopentenyladenine (iP) and zeatin (Z). nih.gov This increased stability may allow them to persist longer within tissues and potentially escape the host's attempts to balance cytokinin levels, particularly during specific conditions such as pathogen interactions. nih.gov

While direct kinetic data for 2MeStZ with specific CKX isoforms is limited in the provided context, the general substrate preferences of CKX enzymes have been characterized. For instance, studies on rice CKX enzymes, such as OsCKX11, show a clear preference for classical cytokinins.

Table 1: Substrate Specificity of Recombinant OsCKX11 from Oryza sativa

This table illustrates the relative degradation rates of various cytokinins by the OsCKX11 enzyme, highlighting its preference for trans- and cis-zeatin.

SubstrateRelative Activity (%)
trans-Zeatin (B1683218) (tZ)100
cis-Zeatin (cZ)85
Isopentenyladenine (iP)30
trans-Zeatin Riboside (tZR)25
Isopentenyladenosine (iPR)20
cis-Zeatin Riboside (cZR)10
Dihydrozeatin (DHZ)5

Data adapted from studies on rice OsCKX11. nih.gov

The lower susceptibility of 2MeS-CKs to CKX degradation is a key characteristic that distinguishes them from classical cytokinins and influences their regulatory role. nih.gov

Homeostatic Regulation and Interplay with Classical Cytokinins

The levels of 2MeStZ and other 2MeS-CKs are not regulated in isolation but are part of a broader homeostatic network involving classical cytokinins. Their biosynthesis is exclusively derived from the degradation of transfer RNA (tRNA), a pathway distinct from the de novo synthesis of most classical cytokinins. nih.govnih.gov

Research confirms a close association and a delicate balance between the cellular pools of classical cytokinins and 2MeS-CKs. nih.gov The accumulation of 2MeS-CKs has been observed in specific biological contexts, such as plant-pathogen interactions. nih.gov It has been proposed that 2MeS-CKs may be less cytotoxic than the highly active classical cytokinins. nih.gov This could mean their accumulation represents a strategic shift in the cytokinin profile, allowing the organism to maintain essential signaling functions while avoiding the potential toxicity of high classical cytokinin levels during stress. nih.gov This suggests an inverse relationship where the more stable, less degradable 2MeS-CKs may increase as the plant modulates the levels of more active, and potentially detrimental, canonical forms.

The concentrations of 2MeStZ exhibit dynamic changes during specific developmental periods and in response to external stimuli, highlighting their biological significance. nih.gov A notable example is observed during plant-pathogen interactions, which can be considered a rapid developmental transition in response to biotic stress.

During the early phase of interaction between the bacterium Rhodococcus fascians and its host, a transient peak in the levels of 2MeStZ, along with 2MeSiP and isopentenyladenine (iP), has been documented. nih.gov Furthermore, during later stages of maize infection by the fungus Ustilago maydis, 2MeS-CKs, including 2-methylthio-Zeatin (2MeSZ), accumulate in the infected tissues. nih.gov This accumulation is stimulated by the fungus but appears to be of plant origin, suggesting a role in promoting tissue proliferation at the infection site. nih.gov These fluctuations indicate that 2MeStZ is not merely a metabolic byproduct but a regulated component of the plant's response and developmental programs.

Table 2: Observed Fluctuations of 2MeStZ and Related Compounds During Plant-Biotic Interactions

This table summarizes the changes in 2MeStZ levels during different stages of interactions with pathogens.

Interaction / ConditionDevelopmental StageObserved FluctuationAssociated Cytokinins
Plant-Bacterial Interaction (e.g., R. fascians)Early Interaction PhaseTransient Peak2MeStZ, 2MeSiP, iP
Maize Infection (U. maydis)Later Infection StagesAccumulation2MeSZ, 2MeSZR

Data derived from reviews on methylthiolated cytokinins. nih.gov

Table 3: List of Chemical Compounds

Biological and Physiological Roles of 2 Methylthio Trans Zeatin 2mestz in Research Models

Involvement in Plant Developmental Processes

Cytokinins are fundamental regulators of plant growth, and while much of the foundational research has focused on more common forms like trans-zeatin (B1683218), the functions of its modified derivatives such as 2MeStZ are an area of growing interest.

Regulation of Cell Division and Differentiation

Cytokinins are well-established as key regulators of the cell cycle and cellular differentiation in plants. mdpi.commiamioh.edu They work in concert with another class of plant hormones, auxins, to control the progression of cell division and the subsequent specialization of cells. mdpi.com The balance between these two hormone groups is critical for organogenesis. mdpi.com In the root, for instance, trans-zeatin promotes cell differentiation, encouraging cells to exit the meristematic (actively dividing) state. mdpi.com While direct extensive studies on 2MeStZ's specific role are less common, its structural similarity to trans-zeatin suggests it participates in these fundamental processes. Methylthiolated cytokinins (2MeS-CKs), the group to which 2MeStZ belongs, are thought to be involved in activating downstream metabolic pathways, which would be essential for cell differentiation. nih.gov

Modulation of Seed Germination and Early Seedling Development

The transition from a dormant seed to a developing seedling is a critical stage in a plant's life, and cytokinins are involved in its regulation. lumenlearning.com Some studies suggest that certain cytokinins might play a role in seed dormancy. nih.gov For example, cytokinins produced by symbiotic bacteria, including 2MeS-CKs, have been implicated in controlling seed maturation and dormancy in annual ryegrass. nih.gov In fragrant rice seedlings, the application of trans-zeatin was found to influence seedling quality by affecting stem width and plant height. biorxiv.org

The table below illustrates the effect of different concentrations of trans-zeatin on the growth of fragrant rice seedlings, providing a model for how a related cytokinin can impact early development.

Table 1: Effect of trans-Zeatin on Fragrant Rice Seedling Growth

Treatment (μmol L⁻¹) Plant Height (cm) Stem Width (mm)
0 (Control) 25.0 3.5
20 23.5 3.8
40 22.0 4.0
80 21.0 4.2

Data adapted from a study on the effects of trans-zeatin on fragrant rice seedlings. biorxiv.org

Contributions to Cambium Formation

Role in Biotic Interactions

Plants are in constant interaction with a myriad of organisms, including pathogens and insects. nih.govmdpi.com 2-Methylthio-trans-zeatin has been identified as a significant player in mediating these interactions, particularly with pathogenic microbes.

Research indicates that 2MeS-CKs, including 2MeStZ, often accumulate in plant tissues during pathogenic infections. nih.gov For instance, a transient peak in 2MeStZ levels was observed during the early phases of interaction between certain plants and pathogenic bacteria. nih.gov It is hypothesized that these compounds may be less cytotoxic to the plant than other cytokinins, allowing them to accumulate and potentially promote tissue proliferation around the infection site, a symptom of some plant diseases. nih.gov This suggests that 2MeS-CKs could be involved in the plant's response to disease development. nih.gov Furthermore, some studies propose that these cytokinins might help the pathogen to manipulate the plant's cellular machinery while avoiding the activation of strong defense responses. nih.gov In the interaction between maize and the fungus Ustilago maydis, the accumulation of 2-methylthio-zeatin suggests a fungal-stimulated, plant-derived response that may aid in disease progression. nih.gov

While the role of cytokinins in plant defense against insect herbivores is an active area of research, specific studies detailing the direct involvement of 2MeStZ in these interactions are limited. nih.govmdpi.com However, the general understanding is that plant hormones, including cytokinins, are part of the complex signaling network that mediates plant responses to herbivory. mdpi.com

Function in Abiotic Stress Responses

Cytokinins are known to play a role in helping plants cope with various abiotic stresses. While much of the research has focused on classical cytokinins, there is evidence suggesting that methylthiolated cytokinins like 2MeStZ also contribute to stress alleviation.

The presence of Methylobacterium strains, which produce 2MeStZ, has been shown to enhance plant tolerance to stresses such as high salinity and drought. nih.gov This stress-alleviating effect is attributed, in part, to the cytokinins produced by the bacteria.

In studies on photoperiod stress in Arabidopsis, it was found that root-derived trans-zeatin-type cytokinins protect the plant from the negative consequences of prolonged light exposure. nih.gov While this study did not specifically measure 2MeStZ, the general role of tZ-type cytokinins in stress response highlights a potential area for future investigation into the specific contributions of their methylthiolated derivatives. The accumulation of 2MeS-CKs in response to pathogen attack, a biotic stress, also points to their potential involvement in broader stress response pathways. nih.gov

Unraveling Activities in Non-Plant Organisms

The influence of methylthiolated cytokinins extends beyond plants and their interacting microbes to other organisms, such as microalgae. Research has indicated that the application of exogenous methylthiolated cytokinins can impact the growth and fatty acid metabolism of algae. nih.gov This suggests that 2MeS-CKs are not just byproducts of tRNA degradation but are also involved in activating downstream metabolic pathways in these organisms. nih.gov The specific effects on the production of valuable compounds like α-linolenic acid are an area of active research.

Influence on Cellular Processes in Protists (e.g., Dictyostelium discoideum cell growth, spore germination)

Research into the direct influence of the specific compound 2-Methylthio-trans-zeatin (2MeStZ) on the cellular processes of the protist Dictyostelium discoideum is not extensively detailed in current literature. However, studies on the endogenous cytokinin profiles of this social amoeba provide significant insights into the potential roles of related methylthiolated cytokinins.

Comprehensive metabolic profiling of D. discoideum across its life cycle has identified the presence of six distinct cytokinin forms. researchgate.netnih.gov Among these is 2-methylthio-N⁶-isopentenyladenine (2MeSiP), a methylthiolated cytokinin related to 2MeStZ. researchgate.netnih.gov Methylthiolated cytokinins are typically derived from the degradation of transfer RNA (tRNA) and are found in a wide range of organisms, from bacteria to mammals. frontiersin.orgnih.gov In D. discoideum, the genes for tRNA-isopentenyltransferases (iptB and iptC), which are necessary for the production of 2MeSiP-type cytokinins, have been identified. researchgate.netfrontiersin.org

The role of these compounds appears to be highly dependent on the developmental stage of the organism. nih.gov Dictyostelium discoideum transitions from a unicellular amoeba in the growth phase to a multicellular structure that forms a fruiting body with spores when starved. nih.govtheses.cz

Influence on Cell Growth: During the vegetative growth phase, the endogenous levels of the methylthiolated cytokinin 2MeSiP in D. discoideum were found to be relatively low. nih.gov In experiments where different types of cytokinins were applied externally to D. discoideum cultures to assess their impact on cell proliferation, 2MeSiP and 2MeStZ were not among the compounds tested. nih.gov Therefore, the direct influence of 2MeStZ on D. discoideum cell growth remains uncharacterized.

Influence on Spore Germination: The most significant findings regarding methylthiolated cytokinins in D. discoideum relate to spore germination. Spore germination is a critical process where dormant spores transition back to active, growing amoebae. nih.gov Analysis of cytokinin levels during this phase revealed a dramatic increase in the intracellular concentration of 2MeSiP. nih.gov While levels were below 2 pmol/10⁶ cells during the growth phase, they rose to between 2 and 55 pmol/10⁶ cells during germination. nih.gov This sharp accumulation strongly suggests a biological role for 2MeSiP in the processes of spore activation and germination, although its precise function as a promoter or inhibitor has not yet been fully elucidated. nih.gov In contrast, another cytokinin, discadenine (B14542659) (DA), has been identified as a potent inhibitor of spore germination in this organism. nih.gov The opposing dynamics of different cytokinins highlight a complex regulatory system governing the life cycle transitions of D. discoideum.

The table below summarizes the research findings on the endogenous levels of the related methylthiolated cytokinin, 2MeSiP, during different cellular processes in Dictyostelium discoideum.

Cellular ProcessResearch FindingEndogenous Level of 2MeSiP (per 10⁶ cells)Source
Cell Growth Detected at low levels during the vegetative growth phase.< 2 pmol nih.gov
Spore Germination Production increased dramatically over the germination time course.2 - 55 pmol nih.gov

Molecular Mechanisms of 2 Methylthio Trans Zeatin Perception and Signal Transduction

Interaction with Cytokinin Receptors

The perception of 2MeStZ is initiated by its binding to the Cyclases/Histidine kinases Associated Sensory Extracellular (CHASE) domain of cytokinin receptors, which are membrane-bound histidine kinases.

In plants, cytokinin perception is primarily mediated by a small family of sensor histidine kinases, namely ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 in the model plant Arabidopsis thaliana. nih.gov These receptors are transmembrane proteins that sense cytokinins via their extracellular CHASE domain. nih.gov Upon ligand binding, the receptor undergoes a conformational change that facilitates autophosphorylation on a conserved histidine residue within its cytoplasmic kinase domain. mdpi.com This event initiates a two-component signaling cascade. mdpi.com

Research in the apple tree (Malus domestica) has provided specific insights into the interaction of 2MeStZ with its cytokinin receptors, named MdCHKs by homology with Arabidopsis AHKs. nih.gov Studies using yeast complementation assays, where mutant yeast lacking an endogenous histidine kinase are complemented with a plant receptor, have demonstrated that several MdCHK receptors are activated by 2MeStZ. nih.gov These receptors, including MdCHK2, MdCHK3a, MdCHK3b, MdCHK4a, and MdCHK4b, all possess the conserved CHASE domain typical of cytokinin receptors and are localized to the endoplasmic reticulum. nih.gov The binding of 2MeStZ to these receptors triggers the downstream signaling pathway, confirming its role as a signaling molecule. nih.govnih.gov

Cytokinin receptors exhibit distinct specificity and sensitivity profiles, allowing the plant to perceive and respond to different cytokinin forms. Functional characterization of the apple MdCHK receptors revealed three distinct profiles of cytokinin perception. nih.govnih.gov

MdCHK2: This receptor shows remarkable versatility, perceiving an unprecedentedly broad range of cytokinins. It is substantially sensitive to 2MeStZ and its precursor, 2-methylthio-isopentenyladenine (2MeSiP). nih.gov MdCHK2 also displays a significantly higher sensitivity compared to other apple receptors, responding to concentrations as low as 0.1 nM for some cytokinin forms. nih.gov

MdCHK3a and MdCHK3b: These homologs also perceive 2MeStZ, although they display a surprising basal constitutive activity, meaning they are partially active even without a cytokinin ligand. nih.govnih.gov

This differentiation in receptor sensitivity suggests that various receptors may be responsible for mediating distinct physiological responses based on the type and concentration of cytokinin present, including 2MeStZ.

Downstream Signaling Events (where identified in research models)

While specific downstream targets uniquely regulated by 2MeStZ are not fully elucidated, its activation of CHASE-containing histidine kinases indicates that it triggers the canonical cytokinin multi-step phosphorelay (MSP) pathway. nih.govmdpi.com This pathway efficiently transfers the signal from the site of perception at the cell membrane to the nucleus to initiate a transcriptional response.

The process unfolds as follows:

Phosphorelay Initiation: Upon binding 2MeStZ, the activated AHK receptor autophosphorylates on a conserved histidine (His) residue. The phosphoryl group is then transferred to a conserved aspartate (Asp) residue on the receptor's own receiver domain. mdpi.com

Signal Shuttle to the Nucleus: The phosphoryl group is subsequently relayed to a family of shuttle proteins known as ARABIDOPSIS HISTIDINE-CONTAINING PHOSPHOTRANSFER PROTEINS (AHPs). nih.gov These proteins are mobile and cycle between the cytoplasm and the nucleus, serving as intermediaries in the signaling cascade. mdpi.com

Activation of Transcriptional Regulators: In the nucleus, the phosphorylated AHP transfers the phosphoryl group to the receiver domain of Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). nih.govnih.gov Type-B ARRs are transcription factors that, when activated by phosphorylation, bind to specific DNA sequences in the promoters of target genes, thereby regulating their expression. nih.gov

Primary Transcriptional Response: A key set of genes activated by Type-B ARRs includes the Type-A ARRs. nih.gov The Type-A ARR proteins act as negative regulators of the pathway, providing a feedback loop that helps to attenuate the cytokinin signal. nih.gov The activation of this entire cascade ultimately modulates the expression of numerous cytokinin-responsive genes that control fundamental aspects of plant growth and development.

Proposed but Uncharacterized Biological Roles (e.g., relation to RNA translation fidelity, tRNA stabilization)

Beyond its role in classical cytokinin signaling, 2MeStZ is implicated in more fundamental cellular processes due to its biosynthetic origin. Methylthiolated cytokinins are exclusively derived from the degradation of transfer RNA (tRNA). nih.gov Specifically, 2MeStZ is the free-base form of 2-methylthioribosyl-trans-zeatin (B1437000), a modified nucleoside found in tRNA. nih.gov

This origin suggests potential roles for 2MeStZ and its related compounds in processes linked to tRNA function:

RNA Translation Fidelity: The accuracy of protein synthesis relies heavily on the precise interaction between the mRNA codon and the tRNA anticodon. ebi.ac.uk Modifications to nucleosides in the anticodon loop of tRNA, particularly at position 37 (adjacent to the anticodon), are critical for stabilizing this interaction and ensuring high-fidelity codon recognition. nih.gov The presence of methylthio modifications, such as those that give rise to 2MeStZ, is thought to be necessary for the efficient and accurate translation of certain codons. nih.gov

tRNA Stabilization: The complex, three-dimensional structure of tRNA is essential for its function. Post-transcriptional modifications contribute significantly to this structural stability. nih.gov The methylthio group, being a bulky and sulfur-containing modification, likely plays a part in maintaining the proper conformation of the tRNA molecule, ensuring it can be correctly charged with an amino acid and participate in translation.

While these roles are well-established for the modified nucleosides within the tRNA molecule, it is proposed that the free 2MeS-CKs, released during tRNA turnover, may act as signaling molecules that reflect the cell's translational status or its metabolic state, particularly concerning sulfur metabolism. nih.gov However, the precise mechanisms by which free 2MeStZ might influence these processes remain an active area of investigation.

Advanced Analytical Methodologies for 2 Methylthio Trans Zeatin Research

Quantitative and Qualitative Profiling Techniques

The accurate measurement of 2MeStZ is fundamental to understanding its physiological roles. This is primarily achieved through powerful chromatographic and mass spectrometric methods.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), and its more advanced version, ultra-high-performance liquid chromatography (UHPLC-MS/MS), stand as the gold standard for the quantitative and qualitative analysis of 2MeStZ. nih.govresearchgate.netmtoz-biolabs.com These techniques offer unparalleled sensitivity and selectivity, allowing for the detection of 2MeStZ even at femtomole levels. nih.gov

The process typically involves the extraction of cytokinins from a biological sample, followed by purification using solid-phase extraction (SPE) with C18 and ion-exchange columns. nih.gov The purified extract is then injected into the HPLC or UHPLC system, where 2MeStZ is separated from other molecules based on its physicochemical properties. A reversed-phase chromatographic column, such as a C4 or C18 column, is often employed for this separation. nih.govfrontiersin.org The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, allowing for precise identification and quantification. cymitquimica.com

Multiple-reaction monitoring (MRM) is a commonly used mode in tandem mass spectrometry for quantifying 2MeStZ. nih.gov This mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. Research has demonstrated the successful application of HPLC-ESI-MS/MS (electrospray ionization) for the chromatographic resolution of 2MeStZ and its isomers. nih.gov Furthermore, UHPLC-MS/MS systems are utilized for comprehensive cytokinin profiling in various plant tissues. nih.govcreative-proteomics.com

Table 1: Performance Characteristics of HPLC-MS/MS for 2-Methylthio-Cytokinin Analysis

Parameter Finding Source
Detection Limit 20-30 fmol nih.gov
Linear Range Four orders of magnitude nih.gov
Recovery Values 35% - 65% nih.gov
Analytical Accuracy 95% - 149% nih.gov

To ensure the highest accuracy in quantification, the isotope dilution method is frequently employed in conjunction with HPLC-MS/MS. nih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard of 2MeStZ to the sample prior to extraction and analysis. Because the labeled standard has nearly identical chemical and physical properties to the endogenous 2MeStZ, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) compound in the final analysis, researchers can accurately calculate the initial concentration of 2MeStZ in the sample, correcting for any procedural losses. This method is crucial for obtaining reliable quantitative data, especially given the low abundance of 2MeStZ in biological tissues. nih.gov

Biological Assays for Functional Characterization

While analytical techniques provide quantitative data, biological assays are essential for determining the functional activity of 2MeStZ, such as its ability to bind to cytokinin receptors and elicit physiological responses.

Yeast (Saccharomyces cerevisiae) has proven to be a valuable tool for characterizing cytokinin receptor binding and activity. semanticscholar.org Yeast strains can be genetically engineered to express plant cytokinin receptors. When these engineered yeast cells are exposed to cytokinins like 2MeStZ, the binding of the cytokinin to the receptor can trigger a signaling cascade that results in a measurable output, such as the expression of a reporter gene (e.g., β-galactosidase). The intensity of the reporter signal is proportional to the activity of the cytokinin. These assays provide a relatively simple and high-throughput method to screen for the biological activity of different cytokinin derivatives and to study the specificity of receptor-ligand interactions. frontiersin.org

To understand the physiological effects of 2MeStZ within a plant system, various in vitro and in vivo bioassays are utilized.

In vitro bioassays often involve the application of 2MeStZ to plant tissues or cells grown in a controlled laboratory environment. nih.gov A classic example is the tobacco callus bioassay, where the ability of 2MeStZ to stimulate cell division and callus growth is measured. nih.gov Other in vitro assays might examine its effect on shoot initiation, root development, or senescence in explants. nih.gov For instance, studies have used in vitro regeneration protocols to assess the impact of different cytokinins on organogenesis. nih.gov

In vivo bioassays involve the application of 2MeStZ to whole plants to observe its effects on growth and development under more natural conditions. This can include spraying solutions of 2MeStZ onto leaves or applying it to the root system. nih.gov Researchers then monitor various physiological parameters such as plant height, leaf development, and stress tolerance. nih.govnih.gov For example, studies have investigated the differential effects of zeatin isomers on plant immunity by infiltrating leaves with the compounds and observing the subsequent response to pathogens. nih.gov

Table 2: Examples of Plant Bioassays Used in Cytokinin Research

Bioassay Type Plant System Observed Physiological Response Source
In vitro Tobacco (Nicotiana tabacum) Callus growth stimulation nih.gov
In vitro Eggplant (Solanum melongena) Organogenesis and shoot regeneration nih.gov
In vivo Tobacco (Nicotiana tabacum) Modulation of immune response to Pseudomonas syringae nih.gov
In vivo Fragrant Rice (Oryza sativa) Induction of 2-acetyl-1-pyrroline (B57270) biosynthesis nih.gov

Methodological Advancements for Enhanced Sensitivity and Specificity

The continuous quest for a deeper understanding of 2MeStZ's role in plant biology drives the development of more sensitive and specific analytical methods. Due to the low quantities of 2MeS-CKs in plant tissues, the development of analytical methods with adequate sensitivity is essential to elucidate their biological function. nih.gov

Advancements in mass spectrometry, such as the use of high-resolution mass spectrometers, can improve the certainty of compound identification. Furthermore, refinements in sample preparation techniques, including the development of more efficient solid-phase extraction materials and immunoaffinity purification methods, can help to enrich for low-abundance cytokinins like 2MeStZ and remove interfering substances from complex biological matrices. The combination of these advancements allows for the detection and quantification of 2MeStZ with greater confidence and from smaller amounts of starting material, opening up new avenues for research into its subtle but important physiological functions. nih.govnih.gov

Future Directions and Open Questions in 2 Methylthio Trans Zeatin Research

Elucidating the Precise Biological Activities and Specific Molecular Functions of Unbound 2MeS-CKs

A primary area of future investigation is the precise biological activity and molecular function of unbound 2MeS-CKs, including 2MeStZ. While it is established that these compounds are derived from the degradation of transfer RNA (tRNA), their roles as free signaling molecules are not fully understood. nih.govnih.gov

Initial studies suggest that 2MeS-CKs may possess distinct activities compared to their non-methylthiolated counterparts. For instance, they have been implicated in plant-pathogen interactions, where they are thought to be less cytotoxic than classical cytokinins, potentially allowing pathogens to manipulate the host's hormonal balance without triggering strong defense responses. nih.gov The accumulation of 2MeStZ during the early phases of certain bacterial infections hints at its biological significance in disease development. nih.gov

A key open question is how unbound 2MeStZ interacts with cytokinin receptors. While the general cytokinin signaling pathway involving histidine kinase receptors is well-characterized, the specific binding affinities and downstream signaling cascades activated by 2MeStZ remain to be determined. harvard.edunih.gov Research on apple tree histidine kinase receptors has shown that they can perceive methylthiolated cytokinins, suggesting that 2MeStZ may act through established cytokinin signaling pathways, albeit with potentially different efficiencies and outcomes. nih.gov Further research using techniques like competitive binding assays and structural biology will be crucial to elucidate the specific molecular interactions between 2MeStZ and its receptors.

Moreover, some evidence suggests that 2MeS-CKs can influence growth and metabolism in other organisms, such as algae. nih.gov Understanding the full spectrum of their biological activities across different life kingdoms is an exciting avenue for future exploration.

Comprehensive Characterization of Biosynthetic and Metabolic Pathways Across Different Kingdoms

The biosynthesis of 2MeS-CKs is exclusively linked to the tRNA degradation pathway in all kingdoms of life where they have been detected. nih.govnih.gov This process involves the isopentenylation of adenine (B156593) at position 37 of specific tRNAs by tRNA-isopentenyltransferase (tRNA-IPT), followed by methylthiolation at the C2 position of the adenine ring by enzymes like MiaB in bacteria. nih.govnih.govfrontiersin.org Subsequent hydroxylation of the isopentenyl side chain can also occur. nih.gov

However, there are notable differences in these pathways across kingdoms. For instance, while plants primarily produce cis-zeatin-type cytokinins through the tRNA degradation pathway, some bacteria, such as Azotobacter vinelandii, have been shown to produce 2-Methylthio-trans-zeatin from tRNA. researchgate.netnih.gov In contrast, the phytopathogen Rhodococcus fascians produces methylated cytokinins that act as virulence factors, and the enzymes involved in this process show homology to cytokinin biosynthesis and metabolism genes. nih.gov A comprehensive comparative analysis of the enzymes, substrate specificities, and efficiencies of the biosynthetic and metabolic pathways in different organisms is needed. This will help to explain the diverse profiles of 2MeS-CKs observed in nature.

The metabolic fate of 2MeStZ is another area requiring further investigation. Understanding how this compound is modified, conjugated, and degraded in different organisms will provide insights into the regulation of its activity and its role in hormonal homeostasis. researchgate.net

Exploration of Novel Physiological Roles and Signal Transduction Mechanisms

The full extent of the physiological roles of 2MeStZ remains to be discovered. While its involvement in plant-microbe interactions is an emerging theme, other potential functions in plant development and stress responses are yet to be explored. nih.govnih.gov For example, the discovery that bacterially produced 2MeS-CKs can influence seed dormancy in some plant species suggests a role in regulating key developmental transitions. nih.gov

A major challenge for the future is to unravel the specific signal transduction pathway for 2MeStZ. The canonical cytokinin signaling cascade involves a two-component system comprising histidine kinase receptors, histidine phosphotransfer proteins, and response regulators. harvard.edunih.govresearchgate.netyoutube.com It is crucial to identify the specific components of this pathway that perceive and transmit the 2MeStZ signal. This includes identifying the primary receptors for 2MeStZ and the downstream response regulators that mediate its effects on gene expression.

Furthermore, it is possible that 2MeStZ utilizes novel signaling mechanisms that are distinct from those of classical cytokinins. The presence of the methylthio group could lead to unique molecular interactions and downstream signaling events. Advanced techniques in proteomics and phosphoproteomics will be invaluable in identifying the specific protein targets and signaling cascades regulated by 2MeStZ.

Q & A

Basic Research Questions

Q. How can researchers experimentally validate the optimal concentration of 2MeStZ for enhancing α-linolenic acid production in microalgal cultures?

  • Methodological Answer : Design a dose-response experiment using 2MeStZ at concentrations ranging from 10⁻⁷ M to 10⁻⁵ M. Monitor daily growth via optical density (OD₆₈₀) and quantify fatty acids using gas chromatography with flame ionization detection (GC-FID). Compare α-linolenic acid levels across treatments, ensuring triplicate biological replicates and statistical validation (e.g., ANOVA with post-hoc tests). Reference the protocol in Journal of Applied Phycology where 10⁻⁶ M 2MeStZ increased α-linolenic acid by 381% .

Q. What analytical techniques are recommended for quantifying endogenous 2MeStZ in plant or algal tissues?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Deuterated analogs like [D5]2MeStZ (CAS 1258839-09-6) can serve as internal standards to correct for matrix effects . Validate the method with recovery experiments and calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 ng/mL).

Q. How should researchers address discrepancies in growth stimulation effects between 2MeStZ and other cytokinins like trans-zeatin?

  • Methodological Answer : Conduct parallel experiments under identical conditions, comparing dose-response curves and time-course data. For instance, trans-zeatin shows peak efficacy at 10⁻⁵ M, while 2MeStZ is most effective at 10⁻⁶ M . Use statistical tools (e.g., Z-tests or mixed-effects models) to analyze variance in growth rates and metabolite profiles, ensuring rigorous replication and controls .

Advanced Research Questions

Q. What mechanisms underlie the differential regulation of fatty acid biosynthesis by 2MeStZ compared to other cytokinins?

  • Methodological Answer : Perform transcriptomic and metabolomic profiling of Chlorella vulgaris cultures treated with 2MeStZ versus benzyladenine or trans-zeatin. Focus on genes/enzymes in the ω-3 fatty acid pathway (e.g., Δ15-desaturases) and correlate expression levels with α-linolenic acid accumulation. Use isotope-labeled 2MeStZ (e.g., [D5]2MeStZ) to track uptake and metabolic flux . Reference the need for supplemental data repositories to share raw omics datasets .

Q. How can isotopic labeling strategies improve the tracing of 2MeStZ metabolism in complex biological systems?

  • Methodological Answer : Synthesize or procure deuterated 2MeStZ analogs (e.g., [D5]2MeStZ, CAS 1258839-09-6) for pulse-chase experiments. Use LC-MS/MS to monitor labeled metabolites in tissues or culture media. Compare isotopic enrichment patterns with computational models (e.g., kinetic flux profiling) to map metabolic pathways. Ensure proper documentation of synthesis protocols and purity validation (>97%) to avoid data artifacts .

Q. What experimental designs are critical for resolving contradictory findings on 2MeStZ’s role in stress responses versus growth promotion?

  • Methodological Answer : Implement factorial designs testing 2MeStZ under varying stress conditions (e.g., nutrient limitation, salinity). Measure trade-offs between growth (OD₆₈₀) and stress markers (e.g., lipid peroxidation, ROS levels). Use multivariate analysis (e.g., PCA or PLS-DA) to disentangle overlapping effects. For reproducibility, follow journal guidelines requiring detailed supplemental methods and raw data archiving .

Q. How does 2MeStZ interact with abscisic acid (ABA) in modulating lipid metabolism, and how can this interaction be experimentally dissected?

  • Methodological Answer : Co-apply 2MeStZ and ABA at physiologically relevant ratios (e.g., 1:1 or 10:1) and analyze lipid profiles via GC-FID. Use genetic mutants or inhibitors (e.g., ABA biosynthesis mutants) to isolate cytokinin-specific effects. Reference the Journal of Applied Phycology study where combined phytohormone treatments altered fatty acid methyl ester (FAME) content synergistically .

Data Reporting and Reproducibility

Q. What minimal dataset details are required when publishing 2MeStZ-related research to ensure reproducibility?

  • Methodological Answer : Include (1) compound purity (e.g., ≥97% by HPLC), (2) full spectral data (NMR, MS) for novel derivatives, (3) growth conditions (light, temperature, media composition), and (4) raw FAME profiles as supplemental tables. Follow Beilstein Journal guidelines to avoid redundant data in main text tables .

Q. How should researchers address batch-to-batch variability in 2MeStZ bioactivity assays?

  • Methodological Answer : Standardize stock solutions using gravimetric preparation and validate concentrations via UV-Vis spectroscopy (λ_max for 2MeStZ ~270 nm). Include internal controls (e.g., a reference cytokinin) in each assay plate. Use commercial sources with certified purity (e.g., Kanto Reagents) and document CAS numbers (e.g., 1258839-09-6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.